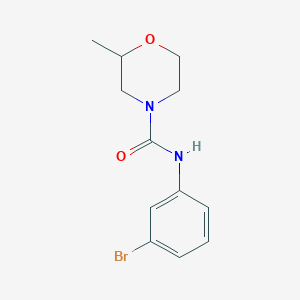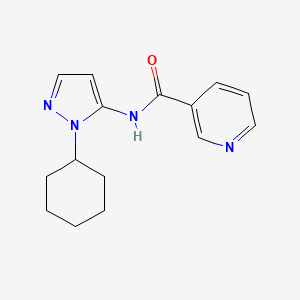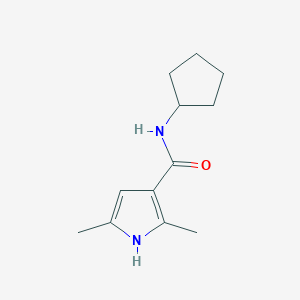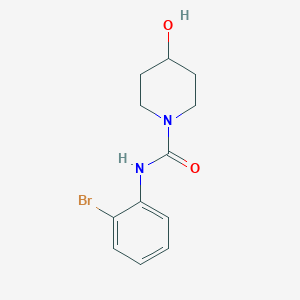
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide exerts its effects by binding to specific sites on GPCRs, which are membrane proteins that are involved in the transduction of extracellular signals into intracellular responses. By modulating the activity of GPCRs, this compound can alter the release of neurotransmitters, the activation of second messenger systems, and the regulation of ion channels. In addition, this compound can also target specific signaling pathways that are involved in cell proliferation, differentiation, and survival, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific system or tissue that is being studied. In the nervous system, this compound has been found to enhance the release of dopamine and acetylcholine, while inhibiting the release of glutamate and GABA. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In the cardiovascular system, this compound has been found to reduce the infarct size and improve the cardiac function after myocardial infarction, as well as inhibit the activation of immune cells and the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to target specific GPCRs and signaling pathways. However, there are also some limitations to its use, such as its potential toxicity and off-target effects, as well as the need for careful dose optimization and timing.
未来方向
There are several future directions for research on N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, including its potential applications in other fields of research, such as immunology and metabolism. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs and compounds. Finally, there is a need for the development of more specific and potent analogs of this compound, which could have even greater therapeutic potential.
合成方法
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide can be synthesized through a multistep process that involves the reaction of 3-bromoaniline with 2-methylmorpholine-4-carboxylic acid, followed by a coupling reaction with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain this compound.
科学研究应用
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, this compound has been shown to modulate the activity of G protein-coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in cell cycle progression and apoptosis. In cardiovascular research, this compound has been shown to reduce the ischemic injury and inflammation associated with myocardial infarction by modulating the activity of immune cells and cytokines.
属性
IUPAC Name |
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-8-15(5-6-17-9)12(16)14-11-4-2-3-10(13)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRGJLRFJMDZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)





![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)
